molecular formula C23H23N3O4S B4178930 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide

2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide

Cat. No. B4178930
M. Wt: 437.5 g/mol
InChI Key: LKIVFNXKPJBDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, thus leading to chromatin condensation and gene silencing. HDACIs like MS-275 can inhibit HDAC activity, leading to increased histone acetylation, chromatin relaxation, and gene expression. MS-275 has been extensively studied for its potential applications in cancer treatment and other diseases.

Mechanism of Action

2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide exerts its anti-cancer effects by inhibiting HDAC activity, leading to increased histone acetylation, chromatin relaxation, and gene expression. This results in the upregulation of tumor suppressor genes and the downregulation of oncogenes, leading to cell cycle arrest, apoptosis, and differentiation in cancer cells. 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide can also induce oxidative stress and DNA damage in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been shown to have various biochemical and physiological effects in cancer cells. It can induce cell cycle arrest at the G1 and G2/M phases, leading to the inhibition of cell proliferation. 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide can also induce apoptosis in cancer cells through various mechanisms, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide can also induce differentiation in cancer cells, leading to the loss of their malignant properties.

Advantages and Limitations for Lab Experiments

2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has several advantages for lab experiments. It is a potent and selective HDACI, with a low toxicity profile and high stability. It can be easily synthesized in large quantities and has good solubility in various solvents. However, 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide also has some limitations for lab experiments. It can be expensive to produce and may have variable effects depending on the cell type and experimental conditions. It can also have off-target effects on non-HDAC targets, leading to potential toxicity and side effects.

Future Directions

There are several future directions for the study of 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide and other HDACIs. One potential direction is the development of combination therapies with other anti-cancer agents, such as chemotherapy, radiotherapy, or immunotherapy. Another direction is the investigation of 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide in other diseases, such as neurological disorders, inflammatory diseases, or viral infections. Additionally, the development of more potent and selective HDACIs may lead to improved efficacy and reduced toxicity in clinical applications.

Scientific Research Applications

2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has been extensively studied for its potential applications in cancer treatment. HDACIs like 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, thus inhibiting tumor growth and metastasis. 2-({4-[(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, breast cancer, prostate cancer, and lung cancer.

properties

IUPAC Name

2-[[4-(methanesulfonamido)benzoyl]amino]-N-(1-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-16(17-8-4-3-5-9-17)24-23(28)20-10-6-7-11-21(20)25-22(27)18-12-14-19(15-13-18)26-31(2,29)30/h3-16,26H,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIVFNXKPJBDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[({4-[(methylsulfonyl)amino]phenyl}carbonyl)amino]-N-(1-phenylethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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